

Key reactive sites of the "Methyl 8-chloro-8-oxooctanoate" molecule

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517

[Get Quote](#)

An In-Depth Technical Guide to the Key Reactive Sites of **Methyl 8-chloro-8-oxooctanoate**

Introduction

Methyl 8-chloro-8-oxooctanoate is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced chemical synthesis.^[1] With the chemical formula C₉H₁₅ClO₃, this compound features two distinct reactive centers: a highly electrophilic acyl chloride terminus and a less reactive methyl ester terminus.^{[1][2]} This dual-reactivity profile makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.^[1] For instance, it is a key reagent in the synthesis of tubacin, a known anticancer agent, and other complex molecules like β-cyclodextrin-capped histone deacetylase (HDAC) inhibitors.^{[3][4]}

This guide provides a detailed exploration of the chemical personality of **Methyl 8-chloro-8-oxooctanoate**. We will dissect the reactivity of its two core functional groups, explain the principles of chemoselectivity that govern their reactions, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's behavior to leverage its full synthetic potential.

Molecular Structure and Physicochemical Profile

Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Chemical Structure:

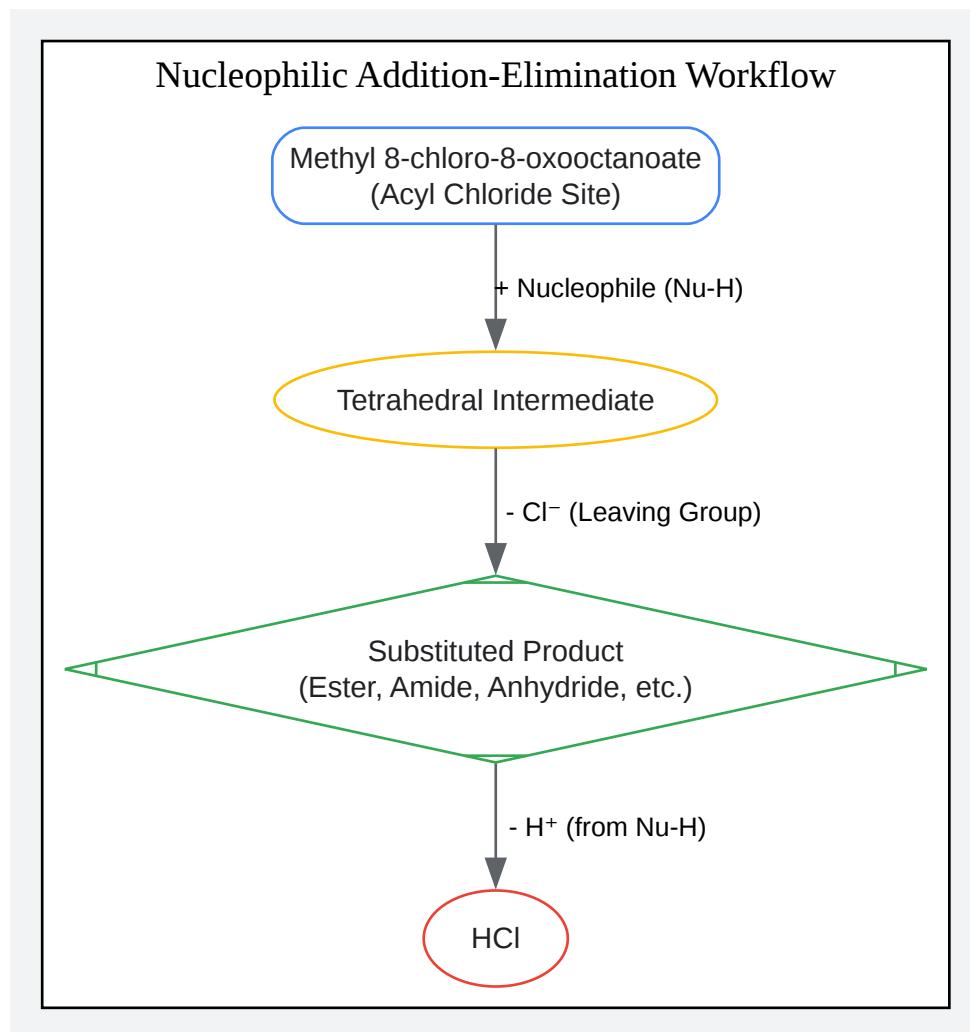
Caption: Structure of **Methyl 8-chloro-8-oxooctanoate**.

The molecule consists of an eight-carbon chain, functionalized with a methyl ester at one end and an acyl chloride at the other. This structure dictates its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties of **Methyl 8-chloro-8-oxooctanoate**

Property	Value	Source(s)
CAS Number	41624-92-4	[1] [2] [3]
Molecular Formula	C ₉ H ₁₅ ClO ₃	[1] [2] [3]
Molecular Weight	206.66 g/mol	[1] [2]
IUPAC Name	methyl 8-chloro-8-oxooctanoate	[1] [2]
Appearance	Clear colourless to pale yellow liquid/oil	[1] [3]
Density	1.456 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.45	[3]
Purity	≥96%	[5]
Storage Temperature	2-8°C, under nitrogen	[3]
Solubility	Soluble in chloroform, ethyl acetate (slightly)	[3]

The Acyl Chloride Terminus: The Dominant Reactive Site


The acyl chloride is, by a significant margin, the more reactive functional group in **Methyl 8-chloro-8-oxooctanoate**. This heightened reactivity is a direct consequence of two primary electronic factors:

- Superior Leaving Group: The chloride ion (Cl^-) is an excellent leaving group because it is the conjugate base of a strong acid (HCl , $\text{pK}_a \approx -7$). This facilitates the collapse of the tetrahedral intermediate during nucleophilic acyl substitution.[6]
- High Carbonyl Electrophilicity: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect.[6] This makes the carbon atom exceptionally electron-deficient and highly susceptible to attack by nucleophiles.[6]

Acyl chlorides are the most reactive of the common carboxylic acid derivatives, following the general hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide.[6][7]

Key Reactions at the Acyl Chloride Site

The acyl chloride group readily undergoes nucleophilic addition-elimination reactions with a wide variety of nucleophiles.[8][9][10] These reactions are typically fast, often exothermic, and proceed in high yield.

[Click to download full resolution via product page](#)

Caption: General workflow for reactions at the acyl chloride site.

- Hydrolysis: Vigorous reaction with water to form the corresponding carboxylic acid (8-(methoxycarbonyl)octanoic acid) and hydrogen chloride (HCl).[9][11] This reaction is often a nuisance, necessitating that all reactions be performed under anhydrous conditions.[8][11]
- Alcoholysis: Reacts rapidly with alcohols to form a new ester. For example, reaction with ethanol would yield methyl 8-ethoxy-8-oxooctanoate. This is one of the most common laboratory methods for ester synthesis due to its high efficiency compared to Fischer esterification.[9][12]
- Aminolysis: Reacts with ammonia, primary amines, or secondary amines to produce amides. [9] This is a highly efficient method for forming amide bonds. The HCl byproduct reacts with

the excess amine to form an ammonium salt.^[8]

Field-Proven Protocol: Synthesis of an N-Benzyl Amide Derivative

This protocol details a standard procedure for the selective amidation of the acyl chloride terminus, leaving the methyl ester intact.

Objective: To synthesize Methyl 8-(benzylamino)-8-oxooctanoate.

Methodology:

- Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add **Methyl 8-chloro-8-oxooctanoate** (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
- Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.
- Reagent Addition: In a separate flask, prepare a solution of benzylamine (2.2 eq) in anhydrous DCM. The use of a slight excess of the amine is twofold: to ensure complete reaction and to neutralize the HCl byproduct.
- Reaction: Add the benzylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. A white precipitate (benzylammonium chloride) will form.
- Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.
- Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Methyl 8-(benzylamino)-8-oxooctanoate.

The Methyl Ester Terminus: A Site of Secondary Reactivity

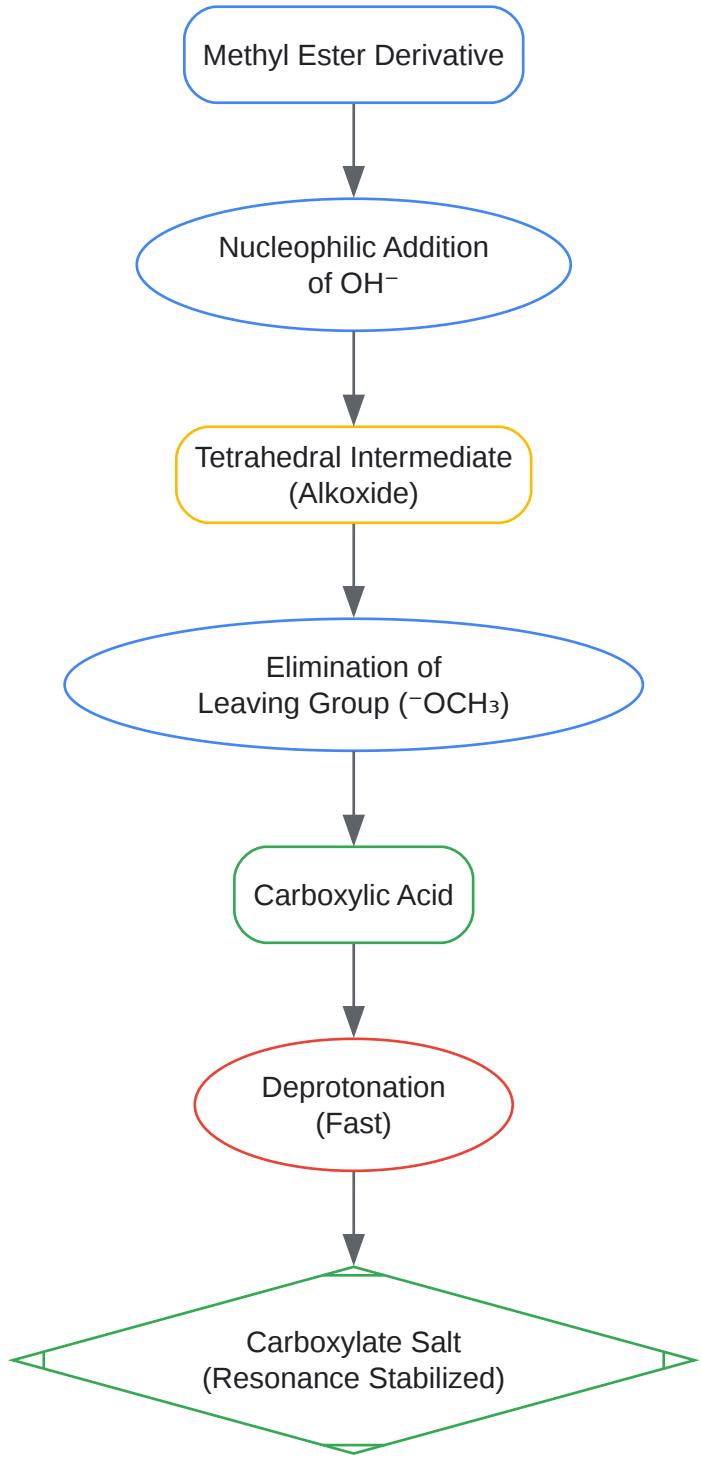
The methyl ester is significantly less reactive than the acyl chloride.^{[6][13]} This is because the methoxy group ($-\text{OCH}_3$) is a much poorer leaving group than chloride, and the ester carbonyl is stabilized by resonance from the lone pair of electrons on the adjacent oxygen atom, reducing its electrophilicity.^{[13][14]}

However, under specific, often more forcing conditions, the ester group can be a site of valuable transformations.

Key Reactions at the Methyl Ester Site

- Saponification (Base-Catalyzed Hydrolysis): Esters can be hydrolyzed to their corresponding carboxylate salts by treatment with a strong base like sodium hydroxide (NaOH) in a process called saponification.^{[7][12]} Subsequent acidification protonates the carboxylate to yield the carboxylic acid.^[12] This reaction is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.
- Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.^[15] To drive the equilibrium towards the product, the alcohol reactant is typically used as the solvent.^[15]
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester to a primary alcohol.^[12] It is important to note that LiAlH_4 is a powerful, unselective reagent and would simultaneously reduce the acyl chloride to a primary alcohol as well, resulting in a diol.^{[10][11]}

Experimental Protocol: Saponification of the Methyl Ester


This protocol assumes the acyl chloride has already been converted to a less reactive group (e.g., an amide) to prevent its hydrolysis.

Objective: To hydrolyze the methyl ester of an amide-ester derivative to the corresponding amide-carboxylic acid.

Methodology:

- Setup: Dissolve the amide-ester starting material (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
- Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the flask.
- Heating: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester.
- Cooling & Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution by adding 2M HCl until the pH is ~2. A precipitate of the carboxylic acid product may form.
- Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
- Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure to yield the desired amide-carboxylic acid.

Base-Catalyzed Ester Hydrolysis (Saponification)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Methyl 8-chloro-8-oxooctanoate | 41624-92-4 [smolecule.com]
- 2. Methyl 8-chloro-8-oxooctanoate | C9H15ClO3 | CID 4586585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 8-CHLORO-8-OXOOCTANOATE CAS#: 41624-92-4 [m.chemicalbook.com]
- 4. METHYL 8-CHLORO-8-OXOOCTANOATE | 41624-92-4 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. savemyexams.com [savemyexams.com]
- 10. aklectures.com [aklectures.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Question 2: Reactivity Comparison of Acid Chlorides and Esters in Nucleop.. [askfilo.com]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Key reactive sites of the "Methyl 8-chloro-8-oxooctanoate" molecule]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587517#key-reactive-sites-of-the-methyl-8-chloro-8-oxooctanoate-molecule>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com